molecular formula C10H13BrZn B6360318 4-t-Butylphenylzinc bromide, 0.50 M in THF CAS No. 438459-74-6

4-t-Butylphenylzinc bromide, 0.50 M in THF

Cat. No. B6360318
CAS RN: 438459-74-6
M. Wt: 278.5 g/mol
InChI Key: FQGCOOOQBWIEIF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-t-Butylphenylzinc bromide, 0.50 M in THF (4-t-BuPZnBr/THF) is an organometallic compound widely used in scientific research and laboratory experiments. It has been used as a catalyst for a variety of reactions, including the formation of carbon-carbon bonds and the synthesis of organic compounds. 4-t-BuPZnBr/THF has also been used in the synthesis of pharmaceuticals, agrochemicals, and other drug-like molecules. In addition, the compound has been used in the synthesis of polymers and other materials.

Scientific Research Applications

4-t-BuPZnBr/THF has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic compounds, including pharmaceuticals, agrochemicals, and other drug-like molecules. It has also been used in the synthesis of polymers and other materials. Additionally, 4-t-BuPZnBr/THF has been used in the synthesis of new compounds with potential therapeutic applications.

Mechanism of Action

4-t-BuPZnBr/THF acts as a catalyst in the formation of carbon-carbon bonds. The reaction occurs when the zinc bromide and t-butyl bromide react in the presence of a base, such as potassium carbonate. The reaction produces a solution of 4-t-BuPZnBr/THF in THF, which acts as a Lewis acid, enabling the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
4-t-BuPZnBr/THF is not known to have any direct biochemical or physiological effects in humans or animals. The compound is generally considered to be non-toxic and has no known adverse effects when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

The primary advantage of using 4-t-BuPZnBr/THF in laboratory experiments is its ability to act as a catalyst for the formation of carbon-carbon bonds. This makes it an ideal catalyst for the synthesis of organic compounds, pharmaceuticals, and other materials. Additionally, 4-t-BuPZnBr/THF is non-toxic and has no known adverse effects when used in laboratory experiments.
The primary limitation of using 4-t-BuPZnBr/THF in laboratory experiments is its reactivity. The compound is highly reactive and can react with other compounds, potentially leading to undesired side reactions. Additionally, the compound is sensitive to moisture and can decompose if exposed to water or other solvents.

Future Directions

There are a number of potential future directions for the use of 4-t-BuPZnBr/THF in scientific research and laboratory experiments. These include the development of new catalysts and reaction conditions for the synthesis of pharmaceuticals and other drug-like molecules, the development of new catalysts and reaction conditions for the synthesis of polymers and other materials, and the development of new catalysts and reaction conditions for the formation of carbon-carbon bonds. Additionally, research could be conducted into the use of 4-t-BuPZnBr/THF in the synthesis of new compounds with potential therapeutic applications.

Synthesis Methods

4-t-BuPZnBr/THF can be synthesized through a variety of methods. The most common method is the reaction of zinc bromide and t-butyl bromide in the presence of a base, such as potassium carbonate. This reaction yields a solution of 4-t-BuPZnBr/THF in THF. Other methods of synthesis include the reaction of zinc bromide and t-butyl alcohol in the presence of a base, and the reaction of zinc bromide and t-butyl chloride in the presence of a base.

properties

IUPAC Name

bromozinc(1+);tert-butylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13.BrH.Zn/c1-10(2,3)9-7-5-4-6-8-9;;/h5-8H,1-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGCOOOQBWIEIF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=[C-]C=C1.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-t-Butylphenylzinc bromide

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